

Spectroscopic Analysis of 3-Phenoxyphenol and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Phenoxyphenol**

Cat. No.: **B1222215**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyphenol and its derivatives are a class of compounds with significant interest in various fields, including pharmaceuticals, materials science, and environmental analysis. Their structural motif, featuring two phenyl rings linked by an ether bond with a hydroxyl group on one of the rings, imparts unique chemical and physical properties. A thorough understanding of their molecular structure and characteristics is paramount for their application and development. Spectroscopic techniques are indispensable tools for elucidating the structure, purity, and electronic properties of these molecules. This technical guide provides a comprehensive overview of the spectroscopic analysis of **3-phenoxyphenol** and its derivatives, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and tabulated spectral data are presented to facilitate research and development.

Spectroscopic Data of 3-Phenoxyphenol

The following tables summarize the key spectroscopic data for **3-phenoxyphenol**.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectroscopic Data for **3-Phenoxyphenol**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.39 - 7.36	t	7.2	2H, Ar-H
7.22 - 7.18	t	7.3	1H, Ar-H
7.17 - 7.16	t	6.9	1H, Ar-H
7.08 - 7.06	d	8.1	2H, Ar-H
6.62 - 6.59	t	7.3	2H, Ar-H
6.53	s	-	1H, Ar-H
5.45	br. s	-	1H, -OH

Table 2: ^{13}C NMR Spectroscopic Data for **3-Phenoxyphenol** (Predicted and general values for phenols)

Chemical Shift (δ , ppm)	Assignment
~158	C-O (phenolic)
~156	C-O (ether)
~130	Ar-C
~124	Ar-C
~120	Ar-C
~119	Ar-C
~116	Ar-C
~110	Ar-C

Note: Specific experimental ^{13}C NMR data for **3-phenoxyphenol** is not readily available in public databases. The provided values are based on general chemical shift ranges for substituted phenols and diaryl ethers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Key IR Absorption Bands for **3-Phenoxyphenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550 - 3200	Strong, Broad	O-H stretch (hydrogen-bonded)
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1585	Medium	Aromatic C=C stretch (in-ring)
1500 - 1400	Medium	Aromatic C=C stretch (in-ring)
~1240	Strong	Asymmetric Ar-O-Ar stretch
~1160	Strong	C-O stretch (phenol)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Phenol itself exhibits a primary absorption maximum (λ_{max}) around 270 nm. The extended conjugation in **3-phenoxyphenol** is expected to result in a slight bathochromic (red) shift.

Table 4: Predicted UV-Vis Absorption Data for **3-Phenoxyphenol**

Solvent	λ_{max} (nm)
Ethanol/Methanol	~275

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The molecular weight of **3-phenoxyphenol** is 186.21 g/mol .[\[1\]](#)

Table 5: Key Mass Spectrometry Data for **3-Phenoxyphenol**

m/z	Relative Intensity	Assignment
186	High	Molecular ion [M] ⁺
185	Moderate	[M-H] ⁺
93	Moderate	[C ₆ H ₅ O] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are general protocols that can be adapted for **3-phenoxyphenol** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of the **3-phenoxyphenol** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.
- Cap the NMR tube and ensure the solution is homogeneous.

¹H and ¹³C NMR Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64 (depending on sample concentration).

- Relaxation delay: 1-2 seconds.
- Acquisition time: 2-4 seconds.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024 or more (due to the low natural abundance of ^{13}C).
 - Relaxation delay: 2-5 seconds.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid or liquid **3-phenoxyphenol** sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

IR Spectrum Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .

- Number of scans: 16-32.
- Background Correction: A background spectrum of the empty ATR crystal should be collected before analyzing the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

- Prepare a stock solution of **3-phenoxyphenol** of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
- Perform serial dilutions to obtain a series of standard solutions with concentrations within the linear range of the spectrophotometer (typically resulting in absorbances between 0.1 and 1.0).

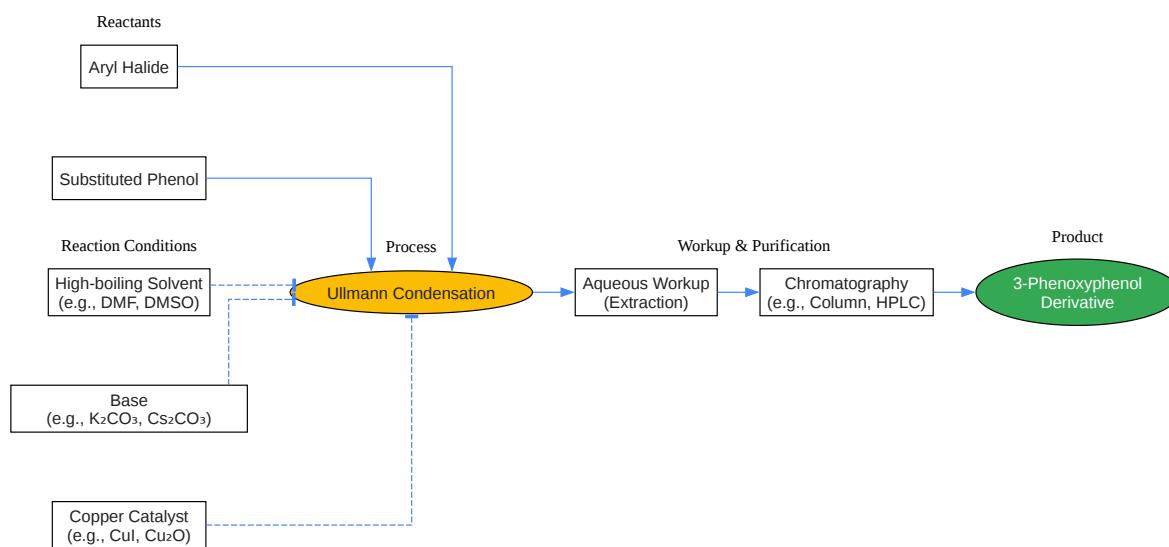
UV-Vis Spectrum Acquisition:

- Instrument: A dual-beam UV-Vis spectrophotometer.
- Parameters:
 - Wavelength range: 200-400 nm.
 - Scan speed: Medium.
- Procedure:
 - Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
 - Rinse the cuvette with the sample solution and then fill it with the sample solution.
 - Place the cuvette in the sample holder and record the absorption spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the principles of US EPA Method 528 for the analysis of phenols in water and can be adapted for other matrices.

Sample Preparation (Solid Phase Extraction - SPE):


- For aqueous samples, acidify to pH < 2 with a suitable acid.
- Pass the sample through a C18 SPE cartridge to adsorb the phenolic compounds.
- Wash the cartridge with deionized water to remove interferences.
- Elute the **3-phenoxyphenol** from the cartridge with a small volume of an organic solvent (e.g., dichloromethane or ethyl acetate).
- Concentrate the eluate under a gentle stream of nitrogen if necessary.

GC-MS Analysis:

- Instrument: A gas chromatograph coupled to a mass spectrometer.
- GC Parameters:
 - Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250-280 °C.
 - Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 200-250 °C.

Visualization of a Synthetic Pathway

The synthesis of **3-phenoxyphenol** can be achieved through various methods. One common approach is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide. The following diagram illustrates a general workflow for the synthesis of **3-phenoxyphenol** derivatives.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Phenoxyphenol and its Derivatives: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1222215#spectroscopic-analysis-of-3-phenoxyphenol-and-its-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com